![molecular formula C24H20N6O B2907096 5-methyl-N,2-diphenyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 537000-74-1](/img/structure/B2907096.png)
5-methyl-N,2-diphenyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
5-methyl-N,2-diphenyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C24H20N6O and its molecular weight is 408.465. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-N,2-diphenyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-N,2-diphenyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
I have conducted a search for the specific compound “5-methyl-N,2-diphenyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” and its applications in scientific research. Unfortunately, there is limited information available on this exact compound. However, based on its chemical structure and the known activities of similar compounds, we can infer potential applications in various fields. Below are some general applications for compounds with similar structures:
Anticancer Activity
Compounds with pyrimidine structures have been studied for their anticancer properties. They can inhibit enzymes like CDKs (cyclin-dependent kinases) which are crucial for cell division and can induce apoptosis in cancer cells .
Antimicrobial Potential
Imidazole-containing compounds, which share structural similarities with triazolopyrimidines, have shown antimicrobial potential against various bacterial strains .
Anti-tubercular Activity
Some derivatives have been evaluated for their activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis .
Chemotherapeutic Research
Compounds like monastrol, which have a pyrimidine core, act as inhibitors of mitotic kinesin, an important target in cancer therapy .
Hepatic Fibrosis Research
Novel pyrimidine derivatives have been evaluated for their biological activities against hepatic stellate cells, which play a role in liver fibrosis .
Enzyme and Receptor Binding
Triazole compounds, which are structurally related to triazolopyrimidines, are known to bind with a variety of enzymes and receptors in biological systems, indicating a wide range of potential pharmacological applications .
properties
IUPAC Name |
5-methyl-N,2-diphenyl-7-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O/c1-16-20(23(31)27-18-12-6-3-7-13-18)21(19-14-8-9-15-25-19)30-24(26-16)28-22(29-30)17-10-4-2-5-11-17/h2-15,21H,1H3,(H,27,31)(H,26,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSARTSLMSPDOEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3)N1)C4=CC=CC=N4)C(=O)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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